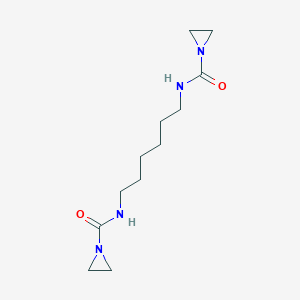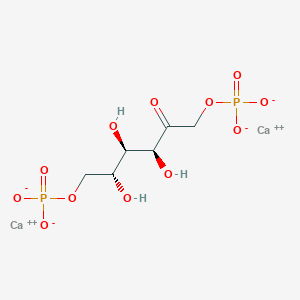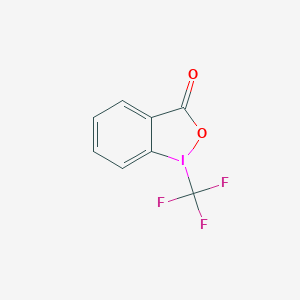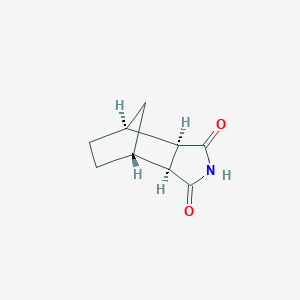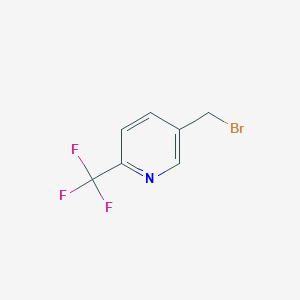
5-(Bromomethyl)-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a compound of interest due to its potential applications in various fields of chemistry and biology. It is a pyridine derivative with a bromomethyl group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring. This compound has been studied for its spectroscopic properties, reactivity, and potential biological activities .
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, often involves carbon-carbon coupling reactions. These methods are crucial for constructing complex organic molecules . Another approach for synthesizing related compounds is the condensation of diamines with aromatic aldehydes, followed by alkylation reactions . Additionally, a new preparation method for a related compound, 5-methyl-3-(bromomethyl)pyridine hydrobromide, has been reported, which is simple, efficient, and environmentally friendly .
Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine has been investigated using density functional theory (DFT). The optimized geometric structure was obtained using various functionals, and the vibrational frequencies and chemical shift values were calculated, providing insight into the molecular conformation and stability .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is an area of significant interest. Electrophilic substitution reactions, such as nitration and bromination, have been studied in related pyridine compounds . The reactivity patterns observed are consistent with theoretical predictions, which can help understand the behavior of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine have been characterized using spectroscopic techniques such as FT-IR and NMR. The non-linear optical (NLO) properties of the compound were determined, and the HOMO-LUMO energies were examined using time-dependent DFT (TD-DFT) methods . The antimicrobial activities of the compound were also tested, indicating potential biological relevance .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Studies :
- 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed for its geometric structure optimization, revealing vibrational frequencies and chemical shifts. This compound also exhibits non-linear optical (NLO) properties, with the HOMO-LUMO energies examined by Time-Dependent DFT (TD-DFT) methods. Furthermore, its interaction with pBR322 plasmid DNA and antimicrobial activities have been explored, showcasing its multifaceted utility in scientific research (Vural & Kara, 2017).
Synthesis and Intermediate Applications :
- The chemical serves as a key intermediate in the synthesis of various compounds. For example, a new preparation method reported for 5-methyl-3-(bromomethyl)pyridine hydrobromide, derived from 5-methylnicotinic acid, highlights its role in efficient, environmentally friendly synthesis processes (Guo, Lu, & Wang, 2015).
Polyelectrolytes and Polymer Chemistry :
- It is utilized in the synthesis of hyperbranched polyelectrolytes. The polymerization of monomers derived from this compound has been analyzed through NMR, offering insights into reaction kinetics and structure-properties relationships in polymer science (Monmoton et al., 2008).
Crystal Structure Analysis :
- Studies on the crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveal intricate hydrogen-bonding networks. This kind of research is crucial in understanding molecular interactions and designing materials with specific properties (Ye & Tanski, 2020).
Pharmaceutical and Biomedical Research :
- While specific studies on 5-(Bromomethyl)-2-(trifluoromethyl)pyridine in this domain were not found, related pyridine compounds have been investigated for their potential in pharmaceutical applications, such as antithyroid drugs and anticancer activities. These studies highlight the broad potential of pyridine derivatives in medicinal chemistry (Chernov'yants et al., 2011).
Safety And Hazards
The safety information for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Zukünftige Richtungen
The future directions for the research and application of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUWHXXVJARBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559932 | |
| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
CAS RN |
108274-33-5 | |
| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

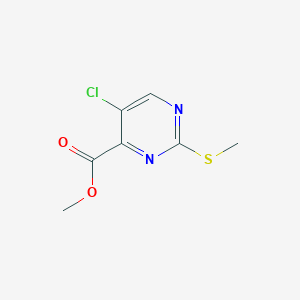
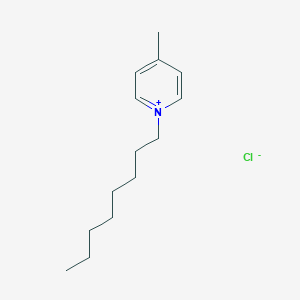
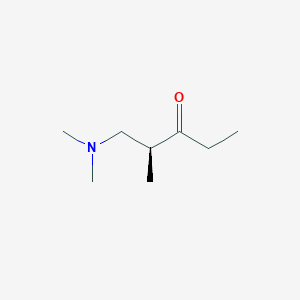
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
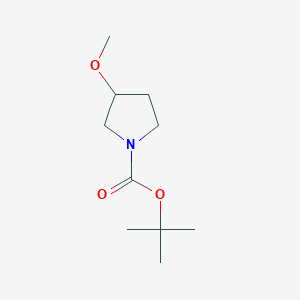
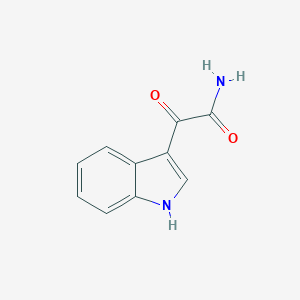
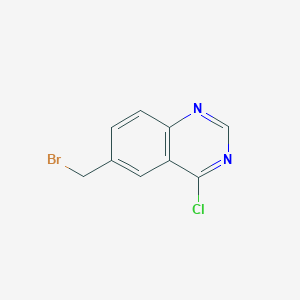
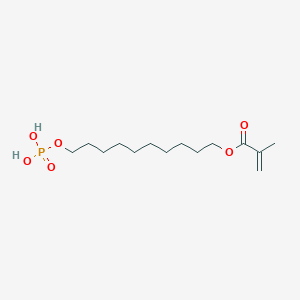

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
